![molecular formula C26H29NO6 B11165277 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine](/img/structure/B11165277.png)
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
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Overview
Description
2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many bioactive molecules.
Preparation Methods
The synthesis of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Benzylation: The chromen-2-one core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The benzylated chromen-2-one is then acetylated using acetic anhydride to introduce the acetoxy group.
Amidation: The acetoxy group is then converted to an amide by reacting with hexanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or acetoxy groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate.
Scientific Research Applications
2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, the compound can scavenge free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar compounds to 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid include:
4-(((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid: This compound has a similar chromen-2-one core but differs in the substituent groups attached to the core.
Isopropyl ((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate: This compound also contains the chromen-2-one core but has an isopropyl group instead of the hexanoic acid moiety.
The uniqueness of 2-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}hexanoic acid lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H29NO6/c1-4-5-11-21(25(29)30)27-23(28)15-32-22-13-12-19-16(2)20(14-18-9-7-6-8-10-18)26(31)33-24(19)17(22)3/h6-10,12-13,21H,4-5,11,14-15H2,1-3H3,(H,27,28)(H,29,30) |
InChI Key |
USVPEPLCTZZKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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